6-Fluoro-1,7-dimethylquinolin-2(1H)-one
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Overview
Description
6-Fluoro-1,7-dimethylquinolin-2(1H)-one is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position and two methyl groups at the 1st and 7th positions on the quinoline ring. The quinoline core structure is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,7-dimethylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 6-fluoro-2-nitroaniline.
Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization with a suitable carbonyl compound, such as acetone, under acidic conditions to form the quinoline ring.
Methylation: The final step involves the methylation of the quinoline ring at the 1st and 7th positions using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,7-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 5th and 8th positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
6-Fluoro-1,7-dimethylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Fluoro-1,7-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Lacks the methyl groups at the 1st and 7th positions.
1,7-Dimethylquinoline: Lacks the fluorine atom at the 6th position.
6-Fluoro-1-methylquinolin-2(1H)-one: Lacks the methyl group at the 7th position.
Uniqueness
6-Fluoro-1,7-dimethylquinolin-2(1H)-one is unique due to the combined presence of the fluorine atom and two methyl groups, which enhance its biological activity and chemical stability. This combination of substituents provides a distinct electronic and steric environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10FNO |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
6-fluoro-1,7-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10FNO/c1-7-5-10-8(6-9(7)12)3-4-11(14)13(10)2/h3-6H,1-2H3 |
InChI Key |
RYZXKJWYAPYBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)N2C)C=C1F |
Origin of Product |
United States |
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